6-Methyl-2-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole is a complex organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of two benzoxazole moieties, each substituted with a methyl group. Benzoxazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole typically involves the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. One common method involves the use of 2-aminophenol and an aromatic aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) at elevated temperatures (e.g., 50°C) to yield the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts such as metal nanoparticles and ionic liquids are frequently used to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, anhydrous conditions.
Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NH₃, OH⁻), various solvents (e.g., ethanol, toluene).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce benzoxazole alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the benzoxazole structure .
Scientific Research Applications
6-Methyl-2-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of advanced materials, such as fluorescent dyes and optical brighteners.
Mechanism of Action
The mechanism of action of 6-Methyl-2-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(2-benzoxazolyl)stilbene: Another benzoxazole derivative known for its high fluorescence quantum yields and applications in materials science.
(6-Methyl-1,3-benzoxazol-2-yl)methylamine hydrochloride: A related compound used in proteomics research.
Uniqueness
6-Methyl-2-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole is unique due to its dual benzoxazole structure, which may confer enhanced biological activities and distinct chemical properties compared to other benzoxazole derivatives.
Properties
Molecular Formula |
C22H16N2O2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
6-methyl-2-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C22H16N2O2/c1-13-6-8-17-19(10-13)25-21(23-17)15-4-3-5-16(12-15)22-24-18-9-7-14(2)11-20(18)26-22/h3-12H,1-2H3 |
InChI Key |
MPEMCVJIZZGVRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)C4=NC5=C(O4)C=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.